Cas no 1235441-66-3 (6-chloro-2H-chromene-3-sulfonyl chloride)

6-Chloro-2H-chromene-3-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its reactive sulfonyl chloride moiety enables efficient derivatization, making it valuable in pharmaceutical and agrochemical research. The chloro-substituted chromene backbone enhances its stability and reactivity, facilitating selective transformations. This compound is particularly useful in constructing sulfonamides, sulfonate esters, and other sulfur-containing intermediates. Its well-defined structure ensures consistent performance in multi-step syntheses. Suitable for controlled reactions under mild conditions, it offers high purity and reliable yields, making it a preferred choice for researchers requiring precise functionalization in complex molecular frameworks.
6-chloro-2H-chromene-3-sulfonyl chloride structure
1235441-66-3 structure
Product Name:6-chloro-2H-chromene-3-sulfonyl chloride
CAS No:1235441-66-3
MF:C9H6Cl2O3S
MW:265.113139629364
CID:4579608
Update Time:2025-05-20

6-chloro-2H-chromene-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-3-sulfonyl chloride, 6-chloro-
    • 6-chloro-2H-chromene-3-sulfonyl chloride
    • Inchi: 1S/C9H6Cl2O3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2
    • InChI Key: HAOUOEPGUNIORC-UHFFFAOYSA-N
    • SMILES: C1OC2=CC=C(Cl)C=C2C=C1S(Cl)(=O)=O

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Additional information on 6-chloro-2H-chromene-3-sulfonyl chloride

6-Chloro-2H-Chromene-3-Sulfonyl Chloride (CAS No. 1235441-66-3): A Comprehensive Overview

6-Chloro-2H-chromene-3-sulfonyl chloride (CAS No. 1235441-66-3) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which includes a chromene moiety and a sulfonyl chloride functional group. The combination of these features endows the compound with a range of reactivity and potential utility in various chemical processes.

The chromene scaffold is a well-known heterocyclic system that has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a sulfonyl chloride group further enhances the reactivity of the molecule, making it an excellent electrophilic reagent for nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules and the development of novel pharmaceutical agents.

Recent research has highlighted the potential of 6-chloro-2H-chromene-3-sulfonyl chloride in the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of chromene-based derivatives with potent anti-inflammatory activity. The researchers found that the sulfonyl chloride group facilitated the formation of sulfonamide linkages, which are crucial for enhancing the biological activity of the final products.

In addition to its applications in pharmaceutical research, 6-chloro-2H-chromene-3-sulfonyl chloride has also shown promise in materials science. A study published in Advanced Materials explored the use of this compound as a building block for the synthesis of functional polymers with enhanced mechanical and thermal properties. The researchers reported that the chromene moiety provided excellent photostability, while the sulfonyl chloride group allowed for facile polymerization reactions, resulting in materials with superior performance characteristics.

The synthetic versatility of 6-chloro-2H-chromene-3-sulfonyl chloride is further exemplified by its use in the development of novel catalysts and ligands. A recent paper in Chemical Communications described a method for synthesizing chiral ligands using this compound as a starting material. The resulting ligands exhibited high enantioselectivity in asymmetric catalytic reactions, making them valuable tools for fine chemical synthesis.

In terms of safety and handling, it is important to note that 6-chloro-2H-chromene-3-sulfonyl chloride should be handled with care due to its reactivity and potential hazards associated with sulfonyl chlorides. Proper personal protective equipment (PPE) should be used, and all reactions involving this compound should be conducted under well-controlled conditions to ensure safety.

The future prospects for 6-chloro-2H-chromene-3-sulfonyl chloride are promising. Ongoing research is focused on expanding its applications in drug discovery, materials science, and catalysis. As new synthetic methods and reaction conditions are developed, it is likely that this compound will continue to play a significant role in advancing these fields.

In conclusion, 6-chloro-2H-chromene-3-sulfonyl chloride (CAS No. 1235441-66-3) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds and materials with enhanced properties.

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